molecular formula C6H7NO2S B2692780 Oxolane-3-carbonyl isothiocyanate CAS No. 1250581-17-9

Oxolane-3-carbonyl isothiocyanate

Cat. No.: B2692780
CAS No.: 1250581-17-9
M. Wt: 157.19
InChI Key: BNETZWZAQSQBPG-UHFFFAOYSA-N
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Description

Oxolane-3-carbonyl isothiocyanate, also known as tetrahydro-3-furancarbonyl isothiocyanate, is a chemical compound with the molecular formula C6H7NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an oxolane ring.

Scientific Research Applications

Oxolane-3-carbonyl isothiocyanate has several scientific research applications:

Mechanism of Action

Target of Action

Oxolane-3-carbonyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It governs many intracellular targets including cytochrome P 450 (CYP) enzymes .

Mode of Action

The interaction of this compound with its targets results in the regulation of transcription factors and signaling pathways . This regulation leads to changes in cell cycle and apoptosis, contributing to its well-defined indirect antioxidant and antitumor properties .

Biochemical Pathways

This compound affects several biochemical pathways. It is a product of the hydrolysis of glucosinolates (GSLs), and its action can influence the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis . These affected pathways can have downstream effects such as the induction of antioxidant response and inhibition of tumorigenesis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and antitumor properties . By regulating transcription factors and signaling pathways, it can induce cell cycle arrest and apoptosis, inhibiting the growth of tumor cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the formation of isothiocyanates . Additionally, the presence of the enzyme myrosinase, either in the plant tissue or in the gut microbiota of the individual, is crucial for the hydrolysis of glucosinolates to isothiocyanates .

Biochemical Analysis

Biochemical Properties

Isothiocyanates, a group of compounds to which Oxolane-3-carbonyl isothiocyanate belongs, are known to interact with various enzymes and proteins . They are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

For instance, they have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They also exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . They also inhibit cell survival signaling molecules such as Akt and NFκB .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical reactions can be observed over time in laboratory settings .

Dosage Effects in Animal Models

Phenethyl isothiocyanate, a type of isothiocyanate, has been shown to display anti-cancer effects, particularly when given before tumor initiation, suggesting a chemopreventive effect in gastric cancer .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

The transport and distribution of molecules within cells and tissues are generally governed by various transporters or binding proteins .

Subcellular Localization

The subcellular localization of molecules can affect their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolane-3-carbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of oxolane-3-carbonyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired isothiocyanate compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxolane-3-carbonyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxolane-3-carbonyl isothiocyanate is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This uniqueness makes it valuable for specific synthetic and biological applications .

Properties

IUPAC Name

oxolane-3-carbonyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c8-6(7-4-10)5-1-2-9-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNETZWZAQSQBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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